

# Physicochemical Properties of Sodium Metaborate Solutions: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sodium metaborate*

Cat. No.: *B1199293*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Sodium metaborate** ( $\text{NaBO}_2$ ) is an inorganic compound that, in aqueous solutions, exhibits distinct physicochemical properties making it relevant in various scientific and industrial applications, including as a buffering agent, in the synthesis of other boron compounds, and in certain drug development contexts. When dissolved in water, **sodium metaborate** hydrolyzes to form sodium tetrahydroxyborate ( $\text{NaB}(\text{OH})_4$ )[1]. The properties of these solutions are highly dependent on concentration and temperature. This guide provides a comprehensive overview of the core physicochemical properties of **sodium metaborate** solutions, detailed experimental protocols for their measurement, and visual representations of key processes.

When handling **sodium metaborate**, it is important to follow safety precautions. Avoid generating dust and ensure good housekeeping. In case of eye contact, rinse cautiously with water for several minutes. While not considered a serious irritant, it is advisable to wear eye protection[2]. For storage, keep in a dry, moisture-free environment in tightly closed containers[3].

## Core Physicochemical Properties

The key physicochemical properties of **sodium metaborate** solutions—solubility, pH, density, viscosity, and electrical conductivity—are summarized in the following sections. All quantitative data is presented in structured tables for ease of comparison.

## Solubility

The solubility of **sodium metaborate** in water is significantly influenced by temperature. Different hydrates of **sodium metaborate** crystallize from solutions at various temperature ranges[1].

- **Sodium Metaborate Tetrahydrate** ( $\text{NaBO}_2 \cdot 4\text{H}_2\text{O}$ ): Stable from -6 to 53.6 °C.
- **Sodium Metaborate Dihydrate** ( $\text{NaBO}_2 \cdot 2\text{H}_2\text{O}$ ): Stable from 53.6 °C to 105 °C.
- **Sodium Metaborate Hemihydrate** ( $\text{NaBO}_2 \cdot 0.5\text{H}_2\text{O}$ ): Stable from 105 °C to the boiling point.

Table 1: Solubility of **Sodium Metaborate** in Water at Various Temperatures

| Temperature (°C) | Solubility (g $\text{NaBO}_2$ / 100 mL $\text{H}_2\text{O}$ ) |
|------------------|---------------------------------------------------------------|
| 0                | 16.4                                                          |
| 25               | 28.2                                                          |
| 100              | 125.2                                                         |

Source:[1]

## pH

Aqueous solutions of **sodium metaborate** are alkaline, with the pH moderately increasing with concentration.

Table 2: pH of **Sodium Metaborate** Solutions at 20°C

| Concentration (% w/w) | pH   |
|-----------------------|------|
| 0.1                   | 10.5 |
| 0.5                   | 10.8 |
| 1.0                   | 11.0 |
| 2.0                   | 11.2 |
| 4.0                   | 11.4 |
| 6.0                   | 11.5 |
| 8.0                   | 11.6 |
| 10.0                  | 11.8 |
| 15.0                  | 11.9 |
| 18.0                  | 12.0 |

Source:[4]

## Density

The density of **sodium metaborate** solutions increases with concentration. The data below was measured at 298.15 K (25°C) and 323.15 K (50°C).

Table 3: Density of Aqueous **Sodium Metaborate** Solutions

| Molality (mol/kg) | Density at 298.15 K (g/cm <sup>3</sup> ) | Density at 323.15 K (g/cm <sup>3</sup> ) |
|-------------------|------------------------------------------|------------------------------------------|
| 0.1013            | 1.0028                                   | 0.9930                                   |
| 0.2045            | 1.0076                                   | 0.9978                                   |
| 0.5224            | 1.0219                                   | 1.0118                                   |
| 1.0901            | 1.0441                                   | 1.0336                                   |
| 2.2985            | 1.0855                                   | 1.0744                                   |
| 3.6537            | 1.1251                                   | 1.1135                                   |
| 4.6186            | 1.1504                                   | 1.1384                                   |

Source:[5]

## Viscosity

The viscosity of **sodium metaborate** solutions also increases with concentration.

Table 4: Viscosity of Aqueous **Sodium Metaborate** Solutions

| Molality (mol/kg) | Viscosity at 298.15 K<br>(mPa·s) | Viscosity at 323.15 K<br>(mPa·s) |
|-------------------|----------------------------------|----------------------------------|
| 0.1013            | 0.923                            | 0.573                            |
| 0.2045            | 0.953                            | 0.594                            |
| 0.5224            | 1.056                            | 0.665                            |
| 1.0901            | 1.258                            | 0.796                            |
| 2.2985            | 1.798                            | 1.111                            |
| 3.6537            | 2.766                            | 1.639                            |
| 4.6186            | 3.864                            | 2.213                            |

Source:[5]

## Electrical Conductivity

The electrical conductivity of **sodium metaborate** solutions is a function of both concentration and temperature, generally increasing with both.

Table 5: Electrical Conductivity of Aqueous **Sodium Metaborate** Solutions

| Molality (mol/kg) | Conductivity at 298.15 K (S/m) | Conductivity at 323.15 K (S/m) |
|-------------------|--------------------------------|--------------------------------|
| 0.1013            | 0.762                          | 1.182                          |
| 0.2045            | 1.458                          | 2.258                          |
| 0.5224            | 3.398                          | 5.201                          |
| 1.0901            | 6.353                          | 9.610                          |
| 2.2985            | 10.956                         | 16.270                         |
| 3.6537            | 14.810                         | 21.840                         |
| 4.6186            | 16.580                         | 24.510                         |

Source:[5]

## Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of **sodium metaborate** solutions are provided below.

### Determination of Density using a Pycnometer

This method provides a very precise determination of liquid density.

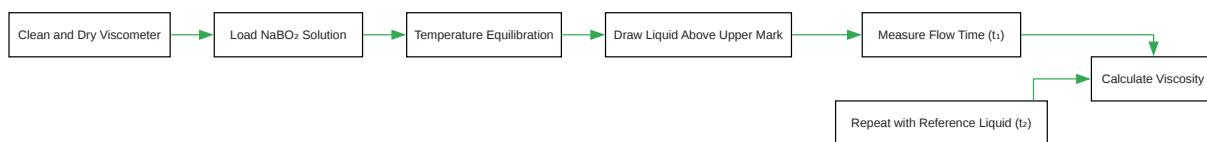
Methodology:

- Preparation: Thoroughly clean and dry a pycnometer of a known volume.
- Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer ( $m_0$ ).

- Mass of Pycnometer with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are present. Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior of the pycnometer and weigh it ( $m_1$ ).
- Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with the **sodium metaborate** solution of a known concentration, following the same procedure as with water. Weigh the filled pycnometer ( $m_2$ ).
- Temperature Control: Ensure all measurements are performed at a constant, recorded temperature.
- Calculation:
  - Mass of water ( $m_{\text{water}}$ ) =  $m_1 - m_0$
  - Mass of **sodium metaborate** solution ( $m_{\text{solution}}$ ) =  $m_2 - m_0$
  - Volume of pycnometer ( $V$ ) =  $m_{\text{water}} / \rho_{\text{water}}$  (where  $\rho_{\text{water}}$  is the known density of water at the measurement temperature).
  - Density of **sodium metaborate** solution ( $\rho_{\text{solution}}$ ) =  $m_{\text{solution}} / V$ .



[Click to download full resolution via product page](#)


Workflow for Density Measurement using a Pycnometer.

## Determination of Viscosity using an Ostwald Viscometer

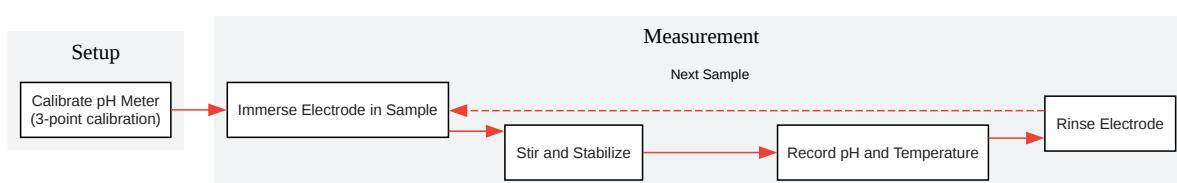
This method determines the viscosity of a liquid by measuring the time it takes for a known volume to flow through a capillary tube.

Methodology:

- Preparation: Clean and dry the Ostwald viscometer thoroughly.
- Sample Loading: Introduce a precise volume of the **sodium metaborate** solution into the larger bulb of the viscometer.
- Temperature Equilibration: Place the viscometer in a constant temperature water bath until the sample reaches the desired temperature.
- Measurement: Using a pipette bulb, draw the liquid up into the other arm of the viscometer until the meniscus is above the upper calibration mark.
- Flow Time: Release the suction and measure the time it takes for the meniscus to fall from the upper to the lower calibration mark.
- Reference Measurement: Repeat the procedure using a reference liquid of known viscosity and density (e.g., distilled water) at the same temperature.
- Calculation: The viscosity of the **sodium metaborate** solution ( $\eta_1$ ) can be calculated using the following formula:  $\eta_1 / \eta_2 = (\rho_1 * t_1) / (\rho_2 * t_2)$  where:
  - $\eta_1$  and  $\eta_2$  are the viscosities of the sample and reference liquid, respectively.
  - $\rho_1$  and  $\rho_2$  are the densities of the sample and reference liquid, respectively.
  - $t_1$  and  $t_2$  are the flow times of the sample and reference liquid, respectively.



[Click to download full resolution via product page](#)


Workflow for Viscosity Measurement using an Ostwald Viscometer.

## Determination of pH using a pH Meter

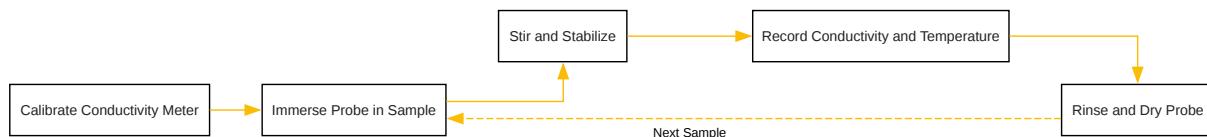
Due to the alkaline nature of **sodium metaborate** solutions, special considerations are necessary for accurate pH measurement.

#### Methodology:

- **Electrode Calibration:** Calibrate the pH meter using standard buffer solutions. For alkaline solutions, a three-point calibration is recommended, including a high pH buffer (e.g., pH 10 or 12). For highly alkaline solutions, calibration with NaOH solutions of known concentrations can minimize alkali error.
- **Sample Preparation:** Place the **sodium metaborate** solution in a clean beaker.
- **Measurement:** Immerse the pH electrode in the solution and stir gently to ensure homogeneity. Allow the reading to stabilize before recording the pH value and the temperature.
- **Electrode Rinsing:** Rinse the electrode thoroughly with deionized water and blot dry between measurements to prevent cross-contamination.
- **Alkali Error Consideration:** At very high pH values, the presence of a high concentration of sodium ions can interfere with the glass electrode, leading to an underestimation of the pH. Using a pH electrode specifically designed for high pH measurements can mitigate this "alkali error".



[Click to download full resolution via product page](#)


Workflow for pH Measurement.

# Determination of Electrical Conductivity using a Conductivity Meter

This method measures the ability of the solution to conduct an electric current.

## Methodology:

- Instrument Calibration: Calibrate the conductivity meter using standard solutions of known conductivity.
- Sample Preparation: Place the **sodium metaborate** solution in a clean, dry beaker.
- Measurement: Immerse the conductivity probe into the solution, ensuring the electrodes are fully submerged. Gently stir and allow the reading to stabilize.
- Temperature Compensation: Conductivity is temperature-dependent. Ensure the conductivity meter is set to a standard reference temperature (usually 25°C) or record the temperature at which the measurement is taken.
- Probe Cleaning: Rinse the probe with deionized water and dry it before and after each measurement.



[Click to download full resolution via product page](#)

Workflow for Electrical Conductivity Measurement.

## Conclusion

This technical guide provides a detailed overview of the key physicochemical properties of aqueous **sodium metaborate** solutions, including solubility, pH, density, viscosity, and electrical conductivity, as a function of concentration and temperature. The provided

experimental protocols and workflows offer a practical framework for the accurate determination of these properties in a laboratory setting. The data presented herein can serve as a valuable resource for researchers, scientists, and drug development professionals working with **sodium metaborate** and related compounds. Further research to expand the temperature-dependent data for density, viscosity, and conductivity would be beneficial for a more complete understanding of these solutions under a wider range of conditions.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Sodium metaborate - Wikipedia [en.wikipedia.org]
- 2. sds.riotinto.com [sds.riotinto.com]
- 3. SODIUM METABORATE - Ataman Kimya [atamanchemicals.com]
- 4. borax.com [borax.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- To cite this document: BenchChem. [Physicochemical Properties of Sodium Metaborate Solutions: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199293#physicochemical-properties-of-sodium-metaborate-solutions]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)